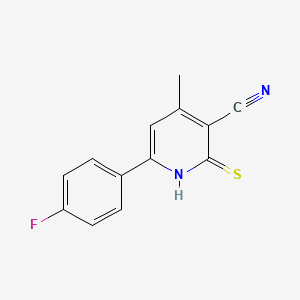![molecular formula C6H10O4 B14279148 2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane) CAS No. 148586-15-6](/img/structure/B14279148.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) is an organic compound with the molecular formula C8H14O4. It is a type of epoxide, characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is also known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) typically involves the reaction of ethylene glycol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired epoxide.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine
- 2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol
- Dimethyl 2,2’-[1,2-ethanediylbis(oxy)]diacetate
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis(oxirane) is unique due to its dual epoxide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring cross-linking and polymerization.
Properties
CAS No. |
148586-15-6 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-[2-(oxiran-2-yloxy)ethoxy]oxirane |
InChI |
InChI=1S/C6H10O4/c1(7-5-3-9-5)2-8-6-4-10-6/h5-6H,1-4H2 |
InChI Key |
UIKAKHLKSBISTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)OCCOC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)




![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)




